2-[[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Synthesis Analysis
Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . There are also other methods of synthetic strategies that have been presented .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, substitutions reactions .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Scientific Research Applications
Pharmacological Research
Piperidine derivatives, such as the one , are significant in pharmacology. They are present in numerous classes of pharmaceuticals and play a crucial role in drug design due to their biological activity. The piperidine moiety is a common structure in many drugs, and its derivatives are synthesized for their potential therapeutic effects .
Drug Resistance Studies
This compound can be used in the study of drug resistance, particularly in cancer treatment. For instance, derivatives of piperidine and quinoxaline have been designed to inhibit clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in certain types of cancer .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a substrate for developing new synthetic routes or methodologies. The piperidine ring system is a key building block in organic synthesis, and its functionalization is a subject of ongoing research .
Biological Activity Screening
Compounds with piperidine and quinoxaline structures are often screened for various biological activities. They may exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects .
Chemical Biology
In chemical biology, such compounds are valuable tools for probing biological systems. They can be used to label or modify biological molecules, helping to elucidate their function and interaction within the cell .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-(quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-11-15-7-8-23-20(10-15)28-14-16-4-3-9-26(13-16)21(27)19-12-24-17-5-1-2-6-18(17)25-19/h1-2,5-8,10,12,16H,3-4,9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLTZMXGVTQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile |
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